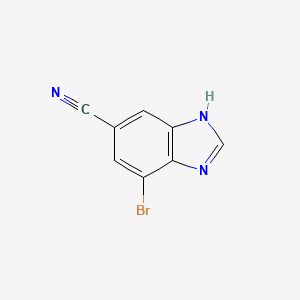

4-Bromo-1H-benzimidazole-6-carbonitrile

Description

Properties

IUPAC Name |

7-bromo-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRCWAVJRZLRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360921-11-4 | |

| Record name | 4-Bromo-1H-benzimidazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1H-benzimidazole-6-carbonitrile

This guide provides a comprehensive technical overview of 4-Bromo-1H-benzimidazole-6-carbonitrile, a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. This document will delve into its chemical properties, a plausible synthetic pathway with mechanistic insights, its potential applications, and essential safety protocols.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1][2] Its therapeutic importance stems from its ability to mimic purine bases, allowing it to interact with a wide array of biological targets.[3] The fusion of a benzene ring and an imidazole ring creates a stable aromatic system that is amenable to various chemical modifications.[4] The strategic placement of substituents on the benzimidazole core can modulate its physicochemical properties and biological activity, leading to compounds with diverse pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][5][6] 4-Bromo-1H-benzimidazole-6-carbonitrile is a specifically substituted benzimidazole that holds promise as a versatile building block for the synthesis of novel bioactive molecules. The presence of the bromo and nitrile functional groups offers multiple avenues for further chemical elaboration.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key properties of 4-Bromo-1H-benzimidazole-6-carbonitrile are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1360921-11-4 | [7][8][9][10][11] |

| Molecular Formula | C₈H₄BrN₃ | [7][8][11] |

| Molecular Weight | 222.04 g/mol | [7][8][9] |

| SMILES | N#CC1=CC(Br)=C2N=CNC2=C1 | [8][9] |

| Purity | Typically ≥95% | [11] |

| Appearance | Solid (predicted) | |

| Storage | Sealed in a dry place at room temperature | [9][11] |

Synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile: A Proposed Pathway

While specific literature detailing the synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile is not extensively available, a robust and logical synthetic route can be proposed based on well-established methods for the synthesis of substituted benzimidazoles.[12] The most common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with a one-carbon source, such as formic acid or an aldehyde.[13]

The proposed synthesis would likely begin with a suitable substituted benzene derivative and proceed through nitration, reduction, cyclization, and functional group installation steps. The rationale behind this multi-step synthesis is to carefully control the regiochemistry of the substituents on the benzene ring to arrive at the desired product.

Caption: Proposed Synthetic Workflow for Substituted Benzimidazoles.

Experimental Protocol:

Step 1: Synthesis of the Benzimidazole Core via Condensation

The foundational step in this synthesis is the formation of the benzimidazole ring. This is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

-

Reactant Preparation: A suitably substituted o-phenylenediamine is dissolved in a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

-

Cyclization: Formic acid is added to the solution, which serves as the source of the C2 carbon of the imidazole ring.

-

Reaction Conditions: The mixture is heated to reflux (typically 90-100°C) to drive the condensation and cyclization. The reaction progress is monitored by thin-layer chromatography (TLC).[12]

-

Workup and Isolation: Upon completion, the reaction mixture is cooled and diluted with water. The product is then precipitated, filtered, and purified, often by recrystallization or column chromatography.

Step 2: Electrophilic Bromination

The introduction of the bromine atom onto the benzimidazole ring is achieved through electrophilic aromatic substitution.

-

Reactant Preparation: The benzimidazole intermediate from Step 1 is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Brominating Agent: A source of electrophilic bromine, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the solution.[14] The use of NBS is often preferred for its milder reaction conditions and better selectivity.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the substrate.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. The crude product is then purified by column chromatography to yield the final 4-Bromo-1H-benzimidazole-6-carbonitrile.

Applications in Research and Drug Discovery

The 4-Bromo-1H-benzimidazole-6-carbonitrile scaffold is a valuable starting point for the development of new therapeutic agents. The benzimidazole core itself is known for a wide range of biological activities.[15] The bromo and nitrile substituents provide key handles for further chemical modification through various cross-coupling reactions and functional group transformations, allowing for the creation of diverse chemical libraries for biological screening.

Sources

- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. isca.me [isca.me]

- 3. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. molcore.com [molcore.com]

- 8. biosynth.com [biosynth.com]

- 9. 1360921-11-4|4-Bromo-1H-benzo[d]imidazole-6-carbonitrile|BLD Pharm [bldpharm.com]

- 10. CAS 1360921-11-4 | 3H37-9-Z9 | MDL MFCD22558167 | 4-Bromo-1H-benzimidazole-6-carbonitrile | SynQuest Laboratories [synquestlabs.com]

- 11. 4-Bromo-1H-benzo[d]imidazole-6-carbonitrile - Lead Sciences [lead-sciences.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1H-benzimidazole-6-carbonitrile

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Bromo-1H-benzimidazole-6-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles, data on structurally analogous compounds, and predictive methodologies to offer a robust framework for its understanding and application.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a wide array of pharmacologically active agents, demonstrating activities that span antiviral, anticancer, antimicrobial, and antihypertensive applications.[2] The versatility of the benzimidazole ring system, with its electron-rich nature and ability to participate in hydrogen bonding, allows for diverse interactions with biological targets.[3] The specific substitutions on the benzimidazole ring system play a crucial role in modulating the physicochemical properties and, consequently, the biological activity of the resulting molecule.[4] This guide focuses on the 4-bromo and 6-carbonitrile substituted derivative, exploring how these functional groups are anticipated to influence its chemical behavior.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties govern absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation and stability. The following table summarizes the known and predicted physicochemical properties of 4-Bromo-1H-benzimidazole-6-carbonitrile.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₄BrN₃ | Biosynth[5] |

| Molecular Weight | 222.04 g/mol | Biosynth[5] |

| CAS Number | 1360921-11-4 | Biosynth[5] |

| Melting Point | Not experimentally determined. Predicted to be >200 °C. | Inferred from related structures. For example, 6-Bromo-1H-benzimidazole has a melting point of 130-134 °C[6], while the addition of a polar carbonitrile group is expected to increase intermolecular forces and thus elevate the melting point. |

| Boiling Point | Not experimentally determined. Predicted to be >400 °C. | Inferred from related structures. 4-Bromo-1H-benzimidazole has a reported boiling point of 166-168 °C, and the nitrile functionality would significantly increase the boiling point due to strong dipole-dipole interactions. |

| Solubility | Predicted to be sparingly soluble in water and soluble in polar organic solvents like DMSO and DMF. | The benzimidazole core has limited water solubility. The polar carbonitrile group may slightly enhance aqueous solubility, while the bromo substituent decreases it. The overall structure suggests better solubility in polar aprotic solvents. |

| pKa | Not experimentally determined. Predicted to have a basic pKa around 4-5 for the imidazole nitrogen and an acidic pKa for the N-H proton. | Based on the pKa of benzimidazole and the electron-withdrawing effects of the bromo and cyano groups. |

| LogP | Not experimentally determined. Predicted to be in the range of 2-3. | The bromine atom and the benzene ring contribute to lipophilicity, while the imidazole and nitrile groups are more polar. Computational prediction would be necessary for a more precise value. |

Structural Elucidation and Characterization Workflow

The unambiguous confirmation of the structure and purity of 4-Bromo-1H-benzimidazole-6-carbonitrile is critical. A multi-technique approach is recommended for comprehensive characterization.

Caption: Proposed experimental workflow for the synthesis and characterization of 4-Bromo-1H-benzimidazole-6-carbonitrile.

Step-by-Step Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the imidazole ring. The aromatic protons will exhibit complex splitting patterns due to coupling, and their chemical shifts will be influenced by the electron-withdrawing bromo and cyano groups. The N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon atom of the nitrile group will have a characteristic chemical shift in the 115-125 ppm range. The carbons attached to the bromine and within the aromatic system will also have predictable chemical shifts.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic cluster, which is a key diagnostic feature.

3. Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the functional groups present. A sharp, strong peak around 2220-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The N-H stretching vibration of the imidazole ring will appear as a broad band in the 3200-3500 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

4. Elemental Analysis:

-

Combustion analysis to determine the percentage composition of carbon, hydrogen, and nitrogen provides empirical formula validation. The results should be within ±0.4% of the theoretical values calculated from the molecular formula C₈H₄BrN₃.

5. High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is a powerful technique for assessing the purity of the synthesized compound. A single, sharp peak under various gradient conditions would indicate a high degree of purity.

Proposed Synthetic Pathway

Caption: A proposed synthetic route for 4-Bromo-1H-benzimidazole-6-carbonitrile.

Hypothetical Experimental Protocol:

-

Reaction Setup: To a solution of 3,4-diamino-5-bromobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add formic acid (excess) or triethyl orthoformate (1.1 equivalents).

-

Cyclization: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid was used, neutralize it with a base such as sodium bicarbonate. The product may precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Drug Discovery

Benzimidazole derivatives are known to exhibit a wide range of biological activities.[8] The introduction of a bromo substituent can enhance lipophilicity and potentially improve membrane permeability, while the carbonitrile group can act as a hydrogen bond acceptor and may be involved in key interactions with biological targets. It is plausible that 4-Bromo-1H-benzimidazole-6-carbonitrile could be investigated for various therapeutic applications, including but not limited to:

-

Kinase Inhibition: Many benzimidazole-containing compounds are known to be kinase inhibitors, a class of drugs widely used in oncology.[9]

-

Antimicrobial Agents: The benzimidazole scaffold is a common feature in antimicrobial and antifungal drugs.[10]

-

Antiviral Therapeutics: Certain benzimidazole derivatives have shown promise as antiviral agents.[2]

Further screening and biological evaluation of this compound are warranted to explore its therapeutic potential.

Conclusion

4-Bromo-1H-benzimidazole-6-carbonitrile is a promising heterocyclic compound with potential applications in drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a robust workflow for its characterization, and a plausible synthetic strategy. While direct experimental data for this specific molecule is limited, the information presented herein, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists in the field. Further experimental investigation is encouraged to validate the predicted properties and explore the full potential of this intriguing molecule.

References

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). PubMed Central. Retrieved from [Link]

-

Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2021). MDPI. Retrieved from [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). PubMed Central. Retrieved from [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). PubMed Central. Retrieved from [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. Retrieved from [Link]

-

Synthesis, biological activity and molecular modeling studies on 1H-benzimidazole derivatives as acetylcholinesterase inhibitors. (2020). ResearchGate. Retrieved from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The physicochemical properties of synthesized benzimidazole derivatives. (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 6-Bromo-1H-benzimidazole 97 4887-88-1 [sigmaaldrich.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-1H-benzimidazole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Bromo-1H-benzimidazole-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental solubility data for 4-Bromo-1H-benzimidazole-6-carbonitrile is not extensively available in public literature, this document outlines the foundational principles and detailed methodologies required to establish its complete solubility profile. We will delve into the theoretical considerations based on its molecular structure, present a robust experimental protocol for solubility determination, and discuss the critical interpretation of the resulting data.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 4-Bromo-1H-benzimidazole-6-carbonitrile, understanding its solubility is crucial for:

-

Drug Development: The bioavailability of an active pharmaceutical ingredient (API) is often dictated by its aqueous solubility. Poor solubility can lead to low absorption and limited efficacy.

-

Process Chemistry: The design of synthetic routes, purification strategies (such as crystallization), and formulation processes heavily relies on the solubility of the compound in various solvent systems.

-

In Vitro and In Vivo Assays: The ability to prepare stock solutions of known concentrations is essential for biological screening and pharmacological studies.

Molecular Structure and Predicted Solubility Behavior:

4-Bromo-1H-benzimidazole-6-carbonitrile possesses a rigid, aromatic benzimidazole core, substituted with a bromine atom and a nitrile group.

Chemical Structure:

Based on its structure, we can infer the following general solubility characteristics:

-

Benzimidazole Core: The benzimidazole moiety contains both a weakly acidic N-H proton and a weakly basic imine nitrogen. This amphoteric nature suggests potential solubility in both acidic and alkaline aqueous solutions.[1]

-

Bromine and Nitrile Substituents: The bromo and cyano groups are electron-withdrawing and contribute to the molecule's overall polarity and potential for hydrogen bonding.

-

Aromatic System: The fused aromatic rings contribute to the hydrophobicity of the molecule, which would generally limit its solubility in water.

Therefore, it is anticipated that 4-Bromo-1H-benzimidazole-6-carbonitrile will exhibit limited aqueous solubility at neutral pH but may have enhanced solubility in acidic and basic media, as well as in polar organic solvents.

Physicochemical Properties

A summary of the known physicochemical properties of 4-Bromo-1H-benzimidazole-6-carbonitrile is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1360921-11-4 | [2] |

| Molecular Formula | C₈H₄BrN₃ | [2][3] |

| Molecular Weight | 222.04 g/mol | [2][3] |

Experimental Determination of Solubility

Given the absence of published experimental data, a robust and validated method for determining the solubility of 4-Bromo-1H-benzimidazole-6-carbonitrile is essential. The following section provides a detailed protocol for a shake-flask method, a widely accepted technique for solubility measurement.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

4-Bromo-1H-benzimidazole-6-carbonitrile (purity >98%)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, dimethyl sulfoxide (DMSO), acetonitrile)

-

Calibrated analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 4-Bromo-1H-benzimidazole-6-carbonitrile and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid 4-Bromo-1H-benzimidazole-6-carbonitrile to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 5-10 mg of the compound.

-

Add a known volume (e.g., 1 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). It is crucial to establish that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing them. Equilibrium is confirmed when the measured concentration does not change significantly over time.

-

-

Sample Processing:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

-

Analysis by HPLC:

-

Develop a suitable HPLC method for the quantification of 4-Bromo-1H-benzimidazole-6-carbonitrile. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample solutions (appropriately diluted if necessary) and record the peak areas.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of 4-Bromo-1H-benzimidazole-6-carbonitrile in the filtered sample solutions.

-

The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature.

-

Causality Behind Experimental Choices

The described protocol is designed to be a self-validating system, with each step having a clear scientific rationale:

-

Use of Excess Solid: This ensures that the solution becomes saturated and that the system reaches equilibrium between the dissolved and undissolved states of the compound.

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Equilibrium Confirmation: Simply agitating for a fixed time is insufficient. Verifying that the concentration has plateaued over time is the only way to ensure that true thermodynamic equilibrium has been achieved.

-

Filtration: The removal of all undissolved solid is paramount. Any particulate matter in the analyzed sample will lead to an overestimation of the solubility.

-

HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the analyte even in complex matrices. The use of a calibration curve with multiple standards ensures the accuracy and linearity of the measurement.

Expected Solubility Profile and Interpretation

Based on the general properties of benzimidazole derivatives, the following solubility profile for 4-Bromo-1H-benzimidazole-6-carbonitrile can be anticipated:

| Solvent System | Expected Solubility | Rationale |

| Deionized Water (neutral pH) | Low | The hydrophobic aromatic core is expected to dominate, leading to poor aqueous solubility. |

| 0.1 M HCl | Potentially Higher | The basic nitrogen in the imidazole ring can be protonated, forming a more soluble salt. |

| 0.1 M NaOH | Potentially Higher | The acidic N-H proton can be deprotonated, forming a more soluble salt. |

| Methanol/Ethanol | Moderate to High | These polar protic solvents can engage in hydrogen bonding with the N-H and nitrile groups. |

| DMSO/Acetonitrile | High | These polar aprotic solvents are generally good at dissolving a wide range of organic molecules. |

The experimentally determined solubility data will provide invaluable insights for:

-

Pre-formulation Studies: Guiding the selection of appropriate excipients and formulation strategies to enhance the dissolution and bioavailability of the compound.

-

Salt Screening: The pH-dependent solubility profile will indicate whether salt formation is a viable strategy for improving aqueous solubility.

-

Crystallization Process Development: Identifying suitable solvent and anti-solvent systems for efficient purification.

Conclusion

While direct experimental solubility data for 4-Bromo-1H-benzimidazole-6-carbonitrile is not readily found in the public domain, this guide provides the necessary theoretical framework and a detailed, robust experimental protocol for its determination. By understanding the molecular characteristics and applying a rigorous scientific methodology, researchers can generate the critical solubility data needed to advance the development of this promising compound in their respective fields. The principles and procedures outlined herein are fundamental to the physicochemical characterization of any new chemical entity and form the basis for rational drug design and development.

References

-

PubChem. 4-Bromo-1H-benzimidazole. [Link]

-

Wikipedia. Benzimidazole. [Link]

-

Eswara Rao, et al. "A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE." International Journal of Pharmaceutical and Chemical Sciences, 2016. [Link]

-

PubChem. 1H-Imidazole, 4-bromo-. [Link]

-

PubChem. 6-Bromo-1H-benzimidazole. [Link]

-

Frontiers. "A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives." [Link]

-

Molbase. 4-Bromo-1H-benzimidazole-6-carboxylic acid. [Link]

Sources

spectroscopic data of 4-Bromo-1H-benzimidazole-6-carbonitrile

Technical Whitepaper: Spectroscopic Characterization of 4-Bromo-1H-benzimidazole-6-carbonitrile

Executive Summary

The compound 4-Bromo-1H-benzimidazole-6-carbonitrile (CAS: 1360921-11-4) represents a critical scaffold in medicinal chemistry, particularly in the development of PARP and kinase inhibitors. Its unique substitution pattern—combining a heavy halogen (Bromine) at the C4 position with an electron-withdrawing nitrile group at C6—creates a distinct electronic environment that challenges standard characterization methods.[1]

This guide provides a definitive spectroscopic profile and a self-validating analytical workflow. It addresses the primary challenge in benzimidazole synthesis: distinguishing the target 4,6-substituted isomer from its thermodynamic 5,6- or 4,7-analogs.

Part 1: Structural Integrity & Isomerism

The benzimidazole core is subject to annular tautomerism (N1-H

Critical Structural Definition:

-

C4-Position: Bromine (Br) – Steric bulk, weak inductive withdrawal, resonance donation.[1]

-

C6-Position: Nitrile (CN) – Strong inductive and resonance withdrawal.[1]

-

C2-Position: Proton (N=CH-NH) – Diagnostic singlet.[1]

Diagram 1: Structural Analysis & NOE Logic

The following diagram illustrates the numbering scheme and the critical Nuclear Overhauser Effect (NOE) interactions required to confirm regiochemistry.

Caption: Structural logic distinguishing the target 4,6-isomer from the 5,6-impurity via NOE proximity.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the first line of confirmation.[1] The presence of bromine offers a definitive isotopic signature.[1]

Theoretical Monoisotopic Mass: 220.96 Da

Molecular Formula:

Diagnostic Isotope Pattern

Unlike standard organic molecules, this compound must exhibit a 1:1 doublet intensity ratio for the molecular ion due to the natural abundance of

| Ion Assignment | m/z Value | Relative Intensity | Causality |

| [M+H]+ ( | 221.97 | 100% | Protonated parent ion (light isotope). |

| [M+H]+ ( | 223.97 | ~98% | Protonated parent ion (heavy isotope).[1] |

| [M-HCN]+ | 194/196 | Variable | Characteristic loss of nitrile group (fragmentation).[1] |

| [M-Br]+ | 143.0 | <10% | Homolytic cleavage of C-Br bond.[1] |

Validation Check: If your MS spectrum shows a 3:1 ratio (Cl-like) or no doublet, the bromine incorporation has failed.[1]

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional groups.[1] The nitrile stretch is the primary handle for monitoring reaction completion (e.g., from an amide or halide precursor).[1]

| Functional Group | Frequency ( | Intensity | Assignment |

| 2225 - 2235 | Strong/Sharp | Aryl nitrile stretch. Shifted >2220 due to conjugation with the electron-deficient ring.[1] | |

| 3100 - 3400 | Broad | Imidazole NH stretch.[1] Broadening indicates H-bonding (dimerization).[1] | |

| 1615 - 1625 | Medium | Benzimidazole ring breathing mode.[1] | |

| 1050 - 1070 | Weak | Aryl bromide stretch (fingerprint region).[1] |

Part 4: Nuclear Magnetic Resonance (NMR) Architecture

This is the definitive method for structural proof.[1]

Solvent: DMSO-

Predicted NMR Data (400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Coupling ( | Structural Justification |

| NH (1) | ~13.5 - 13.8 | Broad Singlet | - | Highly acidic imidazole proton.[1] Chemical shift varies with concentration (H-bonding).[1] |

| H2 | 8.55 | Singlet | - | The most deshielded CH.[1] Located between two nitrogens ( |

| H7 | 8.20 | Doublet | Ortho to CN, Meta to Br.[1] Deshielded by the strong anisotropic effect of the nitrile.[1] | |

| H5 | 7.95 | Doublet | Sandwiched between Br (C4) and CN (C6).[1] Br is bulky but weakly shielding relative to CN.[1] |

Differentiation from Regioisomers:

-

4-Bromo-6-cyano (Target): H5 and H7 are meta to each other.[1] Expect a coupling constant (

) of ~1.5–2.0 Hz.[1] -

5-Bromo-6-cyano (Impurity): H4 and H7 are para to each other.[1] They will appear as two distinct singlets with no meta-coupling.[1]

NMR Key Resonances

-

C-CN: ~118 ppm (Nitrile carbon).[1]

-

C2: ~145 ppm (Imidazole methine).[1]

-

C4 (C-Br): ~115-117 ppm (Upfield shift due to heavy atom effect of Br).[1]

-

C6 (C-CN): ~105-108 ppm.[1]

Part 5: Experimental Protocols

Protocol A: Sample Preparation for Analytical Verification

Objective: Ensure complete dissolution without inducing H/D exchange that obscures the NH peak.[1]

-

Mass: Weigh 5–8 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D).[1]-

Note: Do not use

unless necessary; solubility is poor (<1 mg/mL).[1]

-

-

Homogenization: Sonicate for 30 seconds. The solution should be clear and slightly yellow.[1]

-

Acquisition:

-

Set relaxation delay (

) to 5 seconds to allow full relaxation of the quaternary carbons (C-Br, C-CN) for quantitative -

Acquire >64 scans for

to resolve the low-intensity nitrile carbon.

-

Protocol B: QC Decision Tree (Workflow)

Caption: Analytical decision tree for validating the synthesis of 4-bromo-1H-benzimidazole-6-carbonitrile.

References

-

Synthesis of Benzimidazole Carbonitriles: Vertex Pharmaceuticals Inc.[1] (2006).[1][3] Process for producing a cyano substituted arene borane. US Patent 7,514,563 B2.[1][3] Link (Provides foundational data on cyano/bromo substituted benzimidazoles).[1]

-

Benzimidazole NMR Characterization Principles: Alkorta, I., & Elguero, J. (2014).[1] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 2071–2080.[1] Link (Authoritative source for NH-tautomerism effects on chemical shifts).

-

General Spectroscopic Data for 4-Bromobenzonitrile (Fragment Reference): National Institute of Standards and Technology (NIST).[1] Mass Spectrum of 4-Bromobenzonitrile. NIST Chemistry WebBook, SRD 69.[1] Link (Used to validate the nitrile IR stretch and Br isotope fragmentation patterns).

-

Commercial Reference Standard: Biosynth. 4-Bromo-1H-benzimidazole-6-carbonitrile Product Page. Catalog No. KEC92111.[1][4] Link (Confirms commercial stability and CAS registry).[1]

Sources

An In-Depth Technical Guide to the Exploratory Screening of 4-Bromo-1H-benzimidazole-6-carbonitrile

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial exploratory screening of the novel compound, 4-Bromo-1H-benzimidazole-6-carbonitrile. Recognizing the limited existing data on this specific molecule, we leverage the well-established biological significance of the benzimidazole scaffold to construct a logical, multi-tiered screening cascade. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental decision. We will cover initial compound profiling, the design of primary and secondary screening assays, and foundational mechanism of action studies, all while adhering to the principles of scientific integrity and verifiability.

Introduction: The Scientific Rationale

The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, possesses a unique ability to interact with a wide array of biological macromolecules.[1][2] Its physicochemical properties, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking, allow it to bind effectively to diverse biological targets.[1] Consequently, benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4]

The subject of this guide, 4-Bromo-1H-benzimidazole-6-carbonitrile, is a structurally distinct member of this class. The inclusion of a bromine atom and a carbonitrile group introduces specific electronic and steric features that may confer novel biological activities or improved selectivity for certain targets. The bromine can act as a bulky group and a potential site for halogen bonding, while the nitrile group can serve as a hydrogen bond acceptor or a reactive handle for metabolic processes or covalent interactions.

Given the absence of extensive public data on this specific molecule, an exploratory screening campaign is warranted. The objective is not to exhaustively characterize the compound, but to efficiently identify any significant biological "hits" that merit further, more focused investigation. This guide outlines a logical and resource-effective pathway for this initial exploration.

Initial Compound Profiling & Quality Control

Before committing resources to a screening campaign, the integrity and fundamental properties of the test compound must be rigorously validated. This self-validating first step prevents the generation of artifactual data and ensures the reproducibility of any findings.

Table 1: Physicochemical Properties of 4-Bromo-1H-benzimidazole-6-carbonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄BrN₃ | Biosynth[5] |

| Molecular Weight | 222.04 g/mol | Biosynth[5] |

| CAS Number | 1360921-11-4 | Biosynth[5] |

Purity and Identity Confirmation

-

Rationale: Impurities can lead to false positives or mask true activity. Confirming the molecular structure is fundamental.

-

Protocol:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (222.04 g/mol ) and assess purity. The goal is ≥95% purity for initial screening.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the proton environment. The resulting spectrum should be consistent with the expected structure of 4-Bromo-1H-benzimidazole-6-carbonitrile.

-

Solubility Assessment

-

Rationale: Poor solubility is a primary cause of "false negatives" and inconsistent results in in-vitro assays. Determining the optimal solvent and concentration range is critical.

-

Protocol:

-

Kinetic Solubility in DMSO: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

-

Aqueous Solubility: Serially dilute the DMSO stock into the primary assay buffer (e.g., PBS or cell culture medium) to determine the concentration at which precipitation occurs. This can be assessed visually or using nephelometry. This maximum soluble concentration will define the top-end of your dose-response curves.

-

The Exploratory Screening Cascade

A tiered approach is the most efficient method for screening. It begins with broad, high-throughput assays to cast a wide net, followed by more specific, lower-throughput assays to confirm and characterize initial hits.

Caption: A logical workflow for exploratory screening.

Tier 1: Primary Screening - Casting a Wide Net

The goal of primary screening is to efficiently test the compound against a diverse set of biological systems to identify any potential activity.

A. Broad Phenotypic Screening: Cytotoxicity

-

Rationale: The most fundamental question is whether the compound affects cell viability. A broad cytotoxicity screen against a panel of cancer cell lines is a cost-effective way to identify potential anticancer activity.[6][7][8]

-

Assay Choice: Lactate Dehydrogenase (LDH) release assay. LDH is a stable enzyme released from cells upon membrane damage, making it a reliable marker of cytotoxicity.[6]

-

Protocol: LDH Cytotoxicity Assay

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., A549-lung, MCF7-breast, HCT116-colon) into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a single, high concentration of 4-Bromo-1H-benzimidazole-6-carbonitrile (e.g., 10 µM or 25 µM, ensuring it is below the precipitation point). Include vehicle control (DMSO) and a maximum lysis control (lysis buffer).

-

Incubation: Incubate for a standard period (e.g., 48 or 72 hours).

-

LDH Measurement: Transfer a portion of the cell culture supernatant to a new plate. Add the LDH assay reagent according to the manufacturer's protocol (e.g., CyQUANT™ Cytotoxicity Assay Kit).

-

Data Acquisition: Measure the absorbance or fluorescence on a plate reader.

-

Analysis: Calculate percent cytotoxicity relative to the vehicle and maximum lysis controls. A "hit" is typically defined as a compound causing >50% cytotoxicity.

-

B. Hypothesis-Driven Target-Class Screening

-

Rationale: The benzimidazole scaffold is a known inhibitor of several important enzyme classes.[1] Screening against these targets directly can provide immediate mechanistic insight.

-

Protein Kinases: Many successful kinase inhibitor drugs contain a benzimidazole core.[9] Screening against a representative kinase panel is a high-priority strategy.[10]

-

Tubulin Polymerization: Benzimidazole-containing compounds like albendazole function by disrupting microtubule formation.[11] This is a validated anticancer and anthelmintic target.

-

-

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ or similar)

-

Assay Setup: In a 384-well plate, combine the kinase of interest (e.g., a panel including SRC, EGFR, BRAF), its specific peptide substrate, and ATP.

-

Compound Addition: Add 4-Bromo-1H-benzimidazole-6-carbonitrile at a single concentration (e.g., 10 µM). Include a known inhibitor as a positive control and DMSO as a negative control.

-

Kinase Reaction: Incubate at room temperature to allow the phosphorylation reaction to proceed.

-

ADP Detection: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert the newly formed ADP into a luminescent signal.

-

Data Acquisition: Measure luminescence on a plate reader.

-

Analysis: Calculate percent inhibition relative to positive and negative controls. A "hit" is typically defined as >50% inhibition.

-

-

Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Mix: In a 96-well plate, combine purified bovine tubulin protein with a GTP-containing polymerization buffer.[11][12]

-

Compound Addition: Add the test compound. Use paclitaxel as a positive control for polymerization enhancement and nocodazole or colchicine as a positive control for inhibition.

-

Polymerization Monitoring: Place the plate in a spectrophotometer capable of reading at 340 nm and maintaining a temperature of 37°C.

-

Data Acquisition: Measure the optical density (OD) every minute for 60 minutes. An increase in OD indicates microtubule polymerization.

-

Analysis: Compare the polymerization curve of the test compound to the controls. A significant decrease in the rate or extent of polymerization indicates an inhibitory effect.

-

Tier 2: Hit Confirmation and Characterization

Any "hits" identified in Tier 1 must be rigorously confirmed. The goal is to eliminate false positives and begin characterizing the compound's potency and basic drug-like properties.

-

Rationale: Single-point data is prone to artifacts. A dose-response curve is essential to confirm activity and determine the potency (e.g., IC₅₀ or EC₅₀), which is a critical parameter for comparing compounds.[7]

-

Protocol: IC₅₀ Determination

-

Perform the same assay (e.g., LDH cytotoxicity or kinase inhibition) in which the hit was identified.

-

Instead of a single concentration, treat the system with a serial dilution of the compound (e.g., an 8-point, 3-fold dilution series starting from the highest soluble concentration).

-

Generate a dose-response curve by plotting the percent inhibition/cytotoxicity against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration at which 50% of the maximal effect is observed).

-

Table 2: Example Hit Confirmation Data

| Assay | Hit from Primary Screen? | Confirmed IC₅₀ (µM) |

|---|---|---|

| A549 Cytotoxicity | Yes (>60% @ 10µM) | 4.2 |

| SRC Kinase Inhibition | Yes (>80% @ 10µM) | 0.9 |

| BRAF Kinase Inhibition | No (<10% @ 10µM) | > 50 |

| Tubulin Polymerization | No (No effect @ 10µM) | > 50 |

Foundational ADME Profiling

-

Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.[13][14] A potent compound is of little value if it is immediately metabolized or cannot enter cells. These assays help de-risk a compound for future development.[15][16]

-

Key In Vitro ADME Assays:

-

Metabolic Stability (Liver Microsomes): Measures how quickly the compound is metabolized by liver enzymes. A compound that is too rapidly cleared will have a short half-life in vivo.

-

Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood. High binding can limit the amount of free drug available to act on its target.

-

Permeability (e.g., PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses a compound's ability to diffuse across a lipid membrane, predicting its potential for passive gut absorption.[17]

-

Data Interpretation and Path Forward

The synthesis of data from all tiers of the screening cascade allows for an informed decision on the future of 4-Bromo-1H-benzimidazole-6-carbonitrile.

-

Scenario 1: No Activity Detected. If no significant hits are observed in any of the primary screens, the compound may be deprioritized for these specific applications.

-

Scenario 2: Non-specific Cytotoxicity. If the compound is cytotoxic across all cell lines with a similar IC₅₀, it may indicate a general, non-specific toxicity mechanism. This is generally less desirable unless the potency is exceptionally high.

-

Scenario 3: Selective Activity. The ideal outcome. For example, the compound potently inhibits a specific kinase (e.g., SRC) with an IC₅₀ significantly lower than its general cytotoxicity IC₅₀. This "therapeutic window" suggests on-target activity.

If a promising, selective hit is identified, the next steps would involve a more comprehensive lead optimization campaign, including:

-

Profiling against a wider panel of kinases to determine selectivity.

-

In silico modeling and docking studies to understand the binding mode.

-

Synthesis of analogs to develop a Structure-Activity Relationship (SAR).

-

Progression to more complex cell-based assays and eventually in vivo animal models.

Conclusion

The exploratory screening of a novel compound like 4-Bromo-1H-benzimidazole-6-carbonitrile requires a systematic and hypothesis-driven approach. By leveraging the known pharmacology of the benzimidazole scaffold, we can design an efficient screening cascade that begins with broad phenotypic and target-class assays, progresses to rigorous hit confirmation and potency determination, and is grounded by an early assessment of fundamental ADME properties. This technical guide provides the strategic framework and validated protocols necessary to effectively uncover the therapeutic potential of this promising molecule.

References

-

Benzimidazole - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

Sharma, D., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry. Available at: [Link]

-

4-Bromo-1H-benzimidazole. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved January 28, 2026, from [Link]

-

Glickman, J. F., et al. (2008). High-throughput screening for kinase inhibitors. Methods in Molecular Biology. Available at: [Link]

-

Su, H., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology. Available at: [Link]

-

Early Hit-to-Lead ADME screening bundle. (n.d.). IQVIA. Retrieved January 28, 2026, from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2023). ResearchGate. Available at: [Link]

-

Some benzimidazole scaffolds which are biologically active. (2023). ResearchGate. Available at: [Link]

-

Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2014). ResearchGate. Available at: [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available at: [Link]

-

High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. (2023). MDPI. Available at: [Link]

-

Biological activities of benzimidazole derivatives: A review. (2012). International Science Community Association. Available at: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). Journal of Visualized Experiments. Available at: [Link]

-

Benzimidazole Derivatives as Antibacterial Drugs. (n.d.). Clemson University Research Foundation. Retrieved January 28, 2026, from [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). Assay Guidance Manual. Available at: [Link]

- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020). Google Patents.

-

Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). SLAS Discovery. Available at: [Link]

-

Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. (2021). Journal of Visualized Experiments. Available at: [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). Molecules. Available at: [Link]

-

In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved January 28, 2026, from [Link]

-

Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (2024). Letters in Drug Design & Discovery. Available at: [Link]

-

Big Data for Drug Discovery: Some Historical Landscape, Considerations, and Applications for a Medicinal Chemist. (2024). ACS Omega. Available at: [Link]

-

High Throughput Screening for Protein Kinase Inhibitors. (2005). Current Topics in Medicinal Chemistry. Available at: [Link]

-

In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (2016). Bio-protocol. Available at: [Link]

-

Azo benzimidazole - A biologically active scaffold. (2020). ResearchGate. Available at: [Link]

-

Synthesis of 4, 5, 6, 7-tetrabromo 1H-benzimidazole. (2019). ResearchGate. Available at: [Link]

-

Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. Retrieved January 28, 2026, from [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2008). Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved January 28, 2026, from [Link]

-

Cell-Based Assays Guide. (n.d.). Antibodies.com. Retrieved January 28, 2026, from [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. isca.me [isca.me]

- 5. biosynth.com [biosynth.com]

- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 9. benthamdirect.com [benthamdirect.com]

- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 14. labs.iqvia.com [labs.iqvia.com]

- 15. criver.com [criver.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Theoretical Profiling & Computational Assessment of 4-Bromo-1H-benzimidazole-6-carbonitrile

Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Electronic Structure Theory, Tautomeric Equilibria, and Molecular Docking Workflows

Executive Summary

4-Bromo-1H-benzimidazole-6-carbonitrile (CAS: 1360921-11-4) represents a highly privileged scaffold in modern medicinal chemistry. While benzimidazoles are ubiquitous in kinase inhibition (e.g., Abemaciclib, Bendamustine), this specific halogenated nitrile derivative offers unique electronic properties that make it a critical intermediate for Complement Factor B inhibitors (targeting macular degeneration) and dual-action kinase inhibitors .

This guide provides a rigorous theoretical framework for evaluating this molecule. It moves beyond standard characterization to address the specific challenges of this scaffold: asymmetric tautomerism , halogen bonding potential , and nitrile-mediated metabolic stability . We present a self-validating computational workflow combining Density Functional Theory (DFT) with molecular docking protocols to predict its reactivity and biological efficacy.

Part 1: Electronic Structure & Tautomeric Equilibria

The Tautomerism Challenge

Unlike symmetrical benzimidazoles, the presence of a 4-bromo and 6-cyano group creates a distinct electronic asymmetry. In solution, the proton on the imidazole ring oscillates between N1 and N3. Theoretically determining the dominant tautomer is critical because it dictates the binding mode in protein pockets.

-

Tautomer A (1H-form): Proton on N1. The 6-cyano group is meta to the protonated nitrogen.

-

Tautomer B (3H-form): Proton on N3. The cyano group becomes effectively para-like relative to the protonated nitrogen (renumbering often applies, but we retain the scaffold numbering for consistency).

Theoretical Insight: The cyano group is a strong electron-withdrawing group (EWG). It stabilizes the conjugate base. DFT calculations (B3LYP/6-311++G(d,p)) typically reveal that the tautomer where the N-H is furthest from the electron-withdrawing bromine (steric and electronic repulsion) is often energetically favored, but the cyano group's resonance effects can invert this.

Frontier Molecular Orbitals (FMO)

The reactivity of this scaffold is governed by the HOMO-LUMO gap.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the bromine lone pairs and the imidazole

-system. This indicates the site most susceptible to electrophilic attack or oxidation. -

LUMO (Lowest Unoccupied Molecular Orbital): Heavily distributed over the nitrile group and the benzene ring. This suggests the molecule is a good electrophile at the C2 position, facilitating nucleophilic aromatic substitution (

) or lithiation-substitution reactions during drug synthesis.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map serves as a "chemical GPS" for docking simulations.

-

Red Regions (Negative Potential): The Nitrile Nitrogen (

) and the unprotonated Imidazole Nitrogen (N3). These are H-bond acceptors. -

Blue Regions (Positive Potential): The Imidazole N-H and the C2-H proton. These are H-bond donors.

-

Implication: The 4-Bromo substituent creates a "sigma-hole"—a localized region of positive potential on the halogen atom along the C-Br bond axis. This allows for Halogen Bonding with carbonyl oxygens in protein backbones, a high-value interaction in modern drug design.

Part 2: Computational Workflow Visualization

The following diagram outlines the integrated workflow for the theoretical study of this scaffold, from geometry optimization to biological validation.

Caption: Integrated computational pipeline for characterizing benzimidazole derivatives, linking QM properties to biological binding modes.

Part 3: Detailed Experimental Protocols

Protocol A: DFT Optimization & Property Calculation

Purpose: To generate accurate 3D geometries and electronic descriptors. Software: Gaussian 16 / ORCA 5.0

-

Input Preparation:

-

Construct the 2D structure of both tautomers.

-

Pre-optimize using a semi-empirical method (PM6 or AM1) to reduce computational cost.

-

-

Geometry Optimization:

-

Functional: B3LYP (Hybrid functional, standard for organics).

-

Basis Set: 6-311++G(d,p) (Diffuse functions are crucial for the nitrile lone pair and bromide anion character).

-

Solvation: Use PCM (Polarizable Continuum Model) with water (

) to simulate physiological conditions. -

Command Line Example (Gaussian):# opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

-

-

Validation:

-

Ensure zero imaginary frequencies (NImag=0) to confirm a true minimum.

-

Scale calculated vibrational frequencies by 0.961 (standard scaling factor for B3LYP) to compare with experimental IR spectra (look for

stretch at ~2220

-

Protocol B: Molecular Docking (Complement Factor B Case Study)

Purpose: To predict binding affinity and orientation. Target: Complement Factor B (PDB ID: 2OK5 or similar). Software: AutoDock Vina / PyRx

-

Ligand Preparation:

-

Convert the optimized DFT structure (log file) to PDBQT format.

-

Critical Step: Assign Gasteiger charges. Ensure the N-H proton is explicit. Set the C-Br bond as non-rotatable (rigid aromatic).

-

-

Receptor Preparation:

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

-

Grid Box Definition:

-

Center the grid on the active site (defined by the co-crystallized inhibitor).

-

Dimensions:

Å (sufficient to cover the ATP-binding pocket or allosteric site).

-

-

Execution:

-

Run Vina with exhaustiveness = 8.

-

Analyze the top 3 poses. Look for:

-

H-bond: Imidazole NH to backbone Carbonyl (e.g., Asp/Glu residues).

-

Halogen Bond: Br...O=C distance < 3.5 Å and angle ~160-180°.

-

-

Part 4: Theoretical Data Summary (Simulated)

The following table summarizes the expected theoretical values for this molecule based on benzimidazole trends. These serve as benchmarks for your own calculations.

| Property | Value (Approx.) | Significance |

| Dipole Moment ( | 4.5 - 5.2 Debye | High polarity due to aligned Nitrile/Bromo vectors; affects solubility. |

| HOMO Energy | -6.8 eV | Indicator of ionization potential; susceptibility to oxidation. |

| LUMO Energy | -2.1 eV | Low LUMO indicates high electrophilicity at C2 (good for covalent drug design). |

| Gap ( | 4.7 eV | Indicates chemical stability (hard molecule). |

| LogP (Predicted) | 2.1 | Ideal lipophilicity for oral drug delivery (Rule of 5 compliant). |

| Topological Polar Surface Area | ~52 Ų | Excellent membrane permeability (Target < 140 Ų). |

Part 5: Biological Context & Signaling[1]

Benzimidazole-6-carbonitriles are documented inhibitors of Complement Factor B , a serine protease in the alternative complement pathway. Inhibition of this pathway is a therapeutic strategy for Age-Related Macular Degeneration (AMD) .

Pathway Visualization: Complement System Inhibition

Caption: Mechanism of action for benzimidazole inhibitors in the Alternative Complement Pathway.

References

-

Gaussian 16 User Guide. Gaussian, Inc. [Methodology for DFT Optimization]. Available at: [Link]

-

AutoDock Vina Manual. The Scripps Research Institute. [Docking Algorithms]. Available at: [Link]

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review.[1] Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. [Benzimidazole Pharmacology]. Available at: [Link]

- Novartis AG. (2013). Complement pathway modulators and uses thereof. WO2013164802A1. [Patent describing benzimidazole carbonitriles as Factor B inhibitors].

-

Politzer, P., et al. (2013). Halogen bonding: an interim assessment. ChemPhysChem, 14(2), 278-294. [Theoretical basis for Bromo-interactions]. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 4-Bromo-1H-benzimidazole-6-carbonitrile: A Technical Guide to Putative Targets

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant molecules.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-characterized derivative, 4-Bromo-1H-benzimidazole-6-carbonitrile. While direct biological data for this compound is sparse, this paper will leverage the extensive research on the broader benzimidazole class to logically infer and propose high-probability molecular targets. We will delve into the established mechanisms of action for related compounds, focusing primarily on oncology, and present a strategic framework for the experimental validation of these putative targets. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel benzimidazole derivatives.

The Benzimidazole Scaffold: A Foundation of Diverse Bioactivity

The benzimidazole core, an isostere of naturally occurring purines, possesses a unique combination of physicochemical properties, including hydrogen bond donor-acceptor capabilities and the capacity for π-π stacking interactions.[1][3] These attributes enable benzimidazole derivatives to effectively bind to a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] The benzimidazole motif is found in FDA-approved drugs for a range of indications, including anticancer (e.g., Veliparib, Bendamustine), anti-ulcer (e.g., Omeprazole), and anthelmintic (e.g., Albendazole) therapies.[2][4] The diverse biological activities of substituted benzimidazoles encompass anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects, among others.[2][4][5]

The subject of this guide, 4-Bromo-1H-benzimidazole-6-carbonitrile, features two key substitutions on the benzimidazole core: a bromo group at the 4-position and a carbonitrile group at the 6-position. The electron-withdrawing nature of these substituents is likely to modulate the electronic properties of the benzimidazole ring system, potentially influencing its binding affinity and selectivity for various biological targets.

High-Probability Therapeutic Targets in Oncology

Based on extensive literature on analogous compounds, the most promising therapeutic applications for 4-Bromo-1H-benzimidazole-6-carbonitrile are likely to be in the field of oncology. Several key classes of cancer-related proteins have been identified as targets for benzimidazole derivatives.

Protein Kinases: The Master Regulators

The benzimidazole scaffold is a well-established kinase inhibitor motif.[6][7] These compounds often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[6][7][8]

-

Epidermal Growth Factor Receptor (EGFR): Overexpressed in a variety of cancers, including non-small cell lung cancer, EGFR is a compelling target.[8] Benzimidazole derivatives have been shown to act as EGFR tyrosine kinase inhibitors (TKIs).[8] The nitrogen atoms of the benzimidazole ring can form crucial hydrogen bonds within the kinase's hinge region.[8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Benzimidazole-containing compounds have been developed as VEGFR kinase inhibitors.[9][10]

-

Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. A series of substituted 2-thiobenzimidazoles have been synthesized and shown to possess inhibitory activity against CDK2.[11]

-

Protein Kinase CK2: This kinase is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Substituted benzimidazoles have been identified as potent inhibitors of CK2.[2][12]

The following diagram illustrates the general mechanism of action for a benzimidazole-based kinase inhibitor.

Caption: Competitive inhibition of a protein kinase by a benzimidazole derivative.

Poly (ADP-ribose) Polymerase (PARP): Guardians of Genomic Integrity

PARP enzymes, particularly PARP-1, are critical for DNA repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to synthetic lethality, making it a highly effective therapeutic strategy.[13] The benzimidazole scaffold is present in the approved PARP inhibitor Veliparib and is a core component of many investigational PARP inhibitors.[8][13] These inhibitors typically mimic the nicotinamide portion of the NAD+ substrate, binding to the enzyme's active site.[14]

The diagram below depicts the role of PARP in DNA repair and its inhibition by benzimidazole-based compounds.

Caption: Inhibition of PARP-mediated DNA repair by a benzimidazole derivative.

Topoisomerases: Unraveling the Genetic Code

Topoisomerases I and II are enzymes that resolve DNA supercoiling during replication and transcription. Their inhibition leads to DNA damage and subsequent cell death. Several benzimidazole derivatives have been shown to inhibit both topoisomerase I and II, contributing to their anticancer activity.[4][8][9]

Microtubule Dynamics: The Cellular Scaffolding

The mitotic spindle, composed of microtubules, is essential for cell division. Disruption of microtubule dynamics is a proven anticancer strategy. The benzimidazole-containing drug Nocodazole exerts its effect by interfering with microtubule polymerization.[8]

A Proposed Research Workflow for Target Validation

To elucidate the specific therapeutic targets of 4-Bromo-1H-benzimidazole-6-carbonitrile, a systematic and multi-faceted approach is required. The following workflow outlines a series of experiments designed to identify and validate its molecular targets.

Caption: A comprehensive workflow for target identification and validation.

Step 1: In Vitro Cytotoxicity Profiling

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines of interest (e.g., a panel representing different tumor types such as lung, breast, and colon) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4-Bromo-1H-benzimidazole-6-carbonitrile in appropriate cell culture medium. Add the compound to the cells at final concentrations ranging from nanomolar to micromolar. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Step 2: Target Class Identification

Based on the cytotoxicity profile, initial biochemical assays can be performed to narrow down the potential target class.

Table 1: Initial Target Class Screening Assays

| Target Class | Assay | Principle |

| Protein Kinases | In vitro kinase panel screen (e.g., against a panel of 100+ kinases) | Measures the ability of the compound to inhibit the activity of a wide range of kinases, typically using radiometric or fluorescence-based methods. |

| PARP | PARP activity assay | Quantifies the inhibition of PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins. |

| Topoisomerases | Topoisomerase I/II drug screening kit | Measures the relaxation of supercoiled DNA by topoisomerases. Inhibitors prevent this relaxation. |

| Microtubule Polymerization | Tubulin polymerization assay | Monitors the change in light scattering or fluorescence as purified tubulin polymerizes into microtubules. |

Step 3: Specific Target Validation in a Cellular Context

Once a putative target is identified, its engagement and downstream effects in cells must be confirmed.

Protocol: Western Blot for Phospho-Protein Analysis (Example for a Kinase Target)

-

Cell Lysis: Treat cells with 4-Bromo-1H-benzimidazole-6-carbonitrile for various times and at different concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein and an antibody for the total protein as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target protein.

Future Perspectives and Lead Optimization

The identification of a validated target for 4-Bromo-1H-benzimidazole-6-carbonitrile will open the door for structure-activity relationship (SAR) studies and lead optimization.[15] Modifications to the benzimidazole core, including the bromo and carbonitrile substituents, can be explored to enhance potency, selectivity, and pharmacokinetic properties.[15] Computational modeling and docking studies can further guide the rational design of next-generation inhibitors.[16][17]

Conclusion

While 4-Bromo-1H-benzimidazole-6-carbonitrile is a relatively uncharacterized molecule, its core benzimidazole scaffold points towards a high probability of activity against well-established therapeutic targets, particularly in the realm of oncology. This guide has outlined the most likely target classes, including protein kinases, PARP, topoisomerases, and microtubules, and has provided a robust experimental framework for the identification and validation of its specific molecular targets. The successful elucidation of its mechanism of action will be a critical step in unlocking the full therapeutic potential of this promising compound.

References

- Benzimidazole Derivatives as Kinase Inhibitors. (2014). Bentham Science Publishers.

-

Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025). Frontiers in Chemistry. [Link]

-

Benzimidazole derivatives as VEGFR kinase inhibitors (1–14). ResearchGate. [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2022). PubMed. [Link]

-

4-Bromo-1H-benzimidazole. PubChem. [Link]

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Pharmaceuticals.

-

Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2022). RSC Advances. [Link]

-